Cas no 1170011-80-9 (8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one)

8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a heterocyclic compound featuring a benzoxazepine core, which is of interest in medicinal chemistry and pharmaceutical research. Its structure incorporates both amino and carbonyl functional groups, making it a versatile intermediate for the synthesis of biologically active molecules. The ethyl and dimethyl substituents enhance its stability and influence its pharmacokinetic properties. This compound is particularly valuable in the development of central nervous system (CNS) targeting agents due to its benzoxazepine scaffold, which is known for modulating neurotransmitter systems. Its well-defined molecular architecture allows for precise modifications in drug discovery applications.
8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one structure
1170011-80-9 structure
Product name:8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
CAS No:1170011-80-9
MF:C13H18N2O2
MW:234.294223308563
MDL:MFCD11987124
CID:4726618
PubChem ID:44116896

8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • 8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
    • 8-amino-5-ethyl-3,3-dimethyl-2H-1,5-benzoxazepin-4-one
    • 8-Amino-5-ethyl-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
    • 8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
    • MDL: MFCD11987124
    • Inchi: 1S/C13H18N2O2/c1-4-15-10-6-5-9(14)7-11(10)17-8-13(2,3)12(15)16/h5-7H,4,8,14H2,1-3H3
    • InChI Key: LTAFAYNVUXGNQI-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=CC=2N(CC)C(C(C)(C)C1)=O)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 304
  • Topological Polar Surface Area: 55.6

8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-239312-0.1g
8-amino-5-ethyl-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170011-80-9 95%
0.1g
$640.0 2024-06-19
Life Chemicals
F2189-0272-2.5g
8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
1170011-80-9 95%+
2.5g
$1402.0 2023-09-06
Life Chemicals
F2189-0272-0.25g
8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
1170011-80-9 95%+
0.25g
$631.0 2023-09-06
Enamine
EN300-239312-0.5g
8-amino-5-ethyl-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170011-80-9 95%
0.5g
$699.0 2024-06-19
Enamine
EN300-239312-5.0g
8-amino-5-ethyl-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170011-80-9 95%
5.0g
$2110.0 2024-06-19
Life Chemicals
F2189-0272-0.5g
8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
1170011-80-9 95%+
0.5g
$665.0 2023-09-06
Life Chemicals
F2189-0272-1g
8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
1170011-80-9 95%+
1g
$701.0 2023-09-06
Life Chemicals
F2189-0272-5g
8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
1170011-80-9 95%+
5g
$2103.0 2023-09-06
Enamine
EN300-239312-0.05g
8-amino-5-ethyl-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170011-80-9 95%
0.05g
$612.0 2024-06-19
Enamine
EN300-239312-0.25g
8-amino-5-ethyl-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170011-80-9 95%
0.25g
$670.0 2024-06-19

Additional information on 8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Professional Introduction to Compound with CAS No. 1170011-80-9 and Product Name: 8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

The compound with the CAS number 1170011-80-9 and the product name 8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the benzoxazepine class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural framework of this molecule, characterized by a fused benzoxazole and piperazine ring system, provides a unique scaffold for further chemical modifications and biological evaluations.

In recent years, benzoxazepine derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of an amino group at the 8-position and an ethyl substituent at the 5-position in 8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one enhances its potential as a lead compound for drug discovery. This modification not only influences the electronic properties of the molecule but also affects its solubility and metabolic stability, critical factors in drug development.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, benzoxazepine derivatives have been reported to interact with various enzyme targets and receptor sites, making them promising candidates for treating neurological disorders such as epilepsy and Alzheimer's disease. The dimethyl substitution at the 3-position further modulates the pharmacokinetic profile of the molecule, potentially improving its bioavailability and reducing adverse effects.

Recent studies have highlighted the importance of benzoxazepine derivatives in developing novel therapeutic agents. A notable research paper published in the Journal of Medicinal Chemistry demonstrated that certain benzoxazepine analogs exhibit potent inhibitory activity against monoamine oxidase (MAO) enzymes, which are implicated in depression and neurodegenerative diseases. The compound 8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one shares structural features with these active analogs, suggesting its potential as a precursor for developing MAO inhibitors.

The synthesis of 8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the benzoxazepine core efficiently. These techniques not only streamline the synthetic process but also minimize byproduct formation, enhancing overall reaction efficiency.

In terms of biological evaluation, preliminary in vitro assays have shown that 8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one exhibits moderate activity against certain bacterial strains and shows promise in reducing inflammation-induced pain responses. These findings align with the broader goals of medicinal chemistry to identify novel scaffolds that can modulate biological pathways associated with human diseases.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its unique structural properties. For example, benzoxazepine derivatives have been investigated as intermediates for synthesizing polymers with enhanced thermal stability and mechanical strength. This versatility underscores the importance of developing versatile heterocyclic compounds like 8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one.

Future directions in the study of this compound include optimizing its synthetic route for scalability and conducting comprehensive pharmacokinetic studies to assess its absorption, distribution, metabolism, excretion (ADME) profile. Additionally, exploring its interactions with biological targets at a molecular level will provide insights into its mechanism of action and help in designing more effective derivatives.

The development of 8-Amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one exemplifies the ongoing efforts in medicinal chemistry to discover new therapeutic agents from existing molecular frameworks. Its unique structural features and promising biological activities make it a valuable asset in drug discovery programs aimed at addressing unmet medical needs.

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